2-(Cyclohex-1-en-1-yl)-1,3-dimethylbenzene
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Overview
Description
2-(Cyclohex-1-en-1-yl)-1,3-dimethylbenzene is an organic compound that features a cyclohexene ring attached to a dimethylbenzene (xylene) structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohex-1-en-1-yl)-1,3-dimethylbenzene can be achieved through several methods. One common approach involves the reaction of cyclohexene with 1,3-dimethylbenzene under specific conditions. For instance, the use of a catalyst such as palladium on carbon (Pd/C) can facilitate the hydrogenation process, leading to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes. The reaction conditions typically include elevated temperatures and pressures to ensure efficient conversion rates. The use of continuous flow reactors can also enhance the production efficiency and yield of this compound .
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohex-1-en-1-yl)-1,3-dimethylbenzene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated cyclohexane derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
2-(Cyclohex-1-en-1-yl)-1,3-dimethylbenzene has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-(Cyclohex-1-en-1-yl)-1,3-dimethylbenzene exerts its effects involves interactions with various molecular targets. For instance, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of oxidized products . In substitution reactions, the benzene ring’s electron density influences the reactivity and selectivity of the introduced substituents .
Comparison with Similar Compounds
Similar Compounds
Cyclohexenone: A versatile intermediate used in organic synthesis.
2-(1-Cyclohexenyl)cyclohexanone: Another compound with a cyclohexene ring, used in various chemical reactions.
1-Cyclohexenylboronic acid pinacol ester: Used in cross-coupling reactions and other synthetic applications.
Uniqueness
2-(Cyclohex-1-en-1-yl)-1,3-dimethylbenzene is unique due to its specific structural arrangement, which combines the properties of both cyclohexene and dimethylbenzene. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Properties
CAS No. |
24308-56-3 |
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Molecular Formula |
C14H18 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
2-(cyclohexen-1-yl)-1,3-dimethylbenzene |
InChI |
InChI=1S/C14H18/c1-11-7-6-8-12(2)14(11)13-9-4-3-5-10-13/h6-9H,3-5,10H2,1-2H3 |
InChI Key |
YHTACPKORDBPNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C2=CCCCC2 |
Origin of Product |
United States |
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